molecular formula C12H16N2O3S B1198942 Tolpyrramide CAS No. 5588-38-5

Tolpyrramide

Cat. No.: B1198942
CAS No.: 5588-38-5
M. Wt: 268.33 g/mol
InChI Key: RFVJKWJDUQOEML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tolpyrramide can be synthesized through a series of chemical reactions involving the sulfonylation of pyrrolidine derivatives. The general synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidine-1-carboxamide under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Tolpyrramide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted this compound compounds. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Tolpyrramide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: this compound’s antihyperglycemic properties make it a candidate for diabetes research and treatment.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

Tolpyrramide exerts its effects by inhibiting certain enzymes involved in glucose metabolism. The compound targets sulfonylurea receptors on pancreatic beta cells, leading to increased insulin secretion. This mechanism helps in lowering blood glucose levels in diabetic patients . Additionally, this compound interacts with various molecular pathways, influencing cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Comparison

Tolpyrramide is unique among sulfonamide derivatives due to its specific molecular structure, which allows for selective binding to sulfonylurea receptors. Compared to tolbutamide and chlorpropamide, this compound exhibits a higher potency and longer duration of action. Its molecular structure also provides better stability and solubility, making it a preferred choice in certain therapeutic applications .

Properties

IUPAC Name

N-(4-methylphenyl)sulfonylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-10-4-6-11(7-5-10)18(16,17)13-12(15)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVJKWJDUQOEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204478
Record name Tolpyrramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5588-38-5
Record name Tolpyrramide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolpyrramide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tolpyrramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOLPYRRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W68DD2C7VG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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